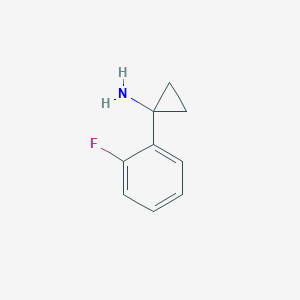

1-(2-Fluorophenyl)cyclopropanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUHZJKXCBFDEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640625 | |

| Record name | 1-(2-Fluorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-50-3 | |

| Record name | 1-(2-Fluorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Fluorophenyl)cyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of 1-(2-Fluorophenyl)cyclopropanamine?

An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclopropanamine

Introduction

This compound is a synthetic organic compound featuring a cyclopropane ring and a 2-fluorophenyl group attached to the same carbon atom, which also bears an amino group. This molecule belongs to the broader class of phenylcyclopropanamine derivatives, a scaffold of significant interest in medicinal chemistry. The parent compound, tranylcypromine (2-phenylcyclopropanamine), is a well-known monoamine oxidase inhibitor (MAOI) used clinically as an antidepressant.[1] The introduction of a fluorine atom onto the phenyl ring is a deliberate drug design strategy intended to modulate the compound's physicochemical and pharmacological properties. Fluorination can enhance metabolic stability, improve binding affinity to biological targets, and alter pharmacokinetic profiles.[2][3]

This guide provides a comprehensive technical overview of this compound, synthesizing available data on its properties, synthesis, and potential applications for researchers and drug development professionals.

Physicochemical Properties

The core physical and chemical characteristics of this compound and its common hydrochloride salt form are summarized below. These properties are fundamental for its handling, formulation, and application in experimental settings.

| Property | This compound (Free Base) | This compound HCl (Salt) | Reference(s) |

| CAS Number | 886366-50-3 | 1215107-57-5 | [4] |

| Molecular Formula | C₉H₁₀FN | C₉H₁₁ClFN | [4][5] |

| Molecular Weight | 151.18 g/mol | 187.64 g/mol | [4] |

| IUPAC Name | 1-(2-fluorophenyl)cyclopropan-1-amine | 1-(2-fluorophenyl)cyclopropan-1-amine;hydrochloride | [5] |

| Appearance | Not specified (predicted to be liquid or low-melting solid) | Solid | [4] |

| Predicted XlogP | 1.2 | Not applicable | [5] |

| Purity (Commercial) | Not specified | Typically ≥98% | [4] |

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound. While a complete experimental dataset for this specific isomer is not publicly available, its expected spectral features can be reliably predicted based on its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex. The cyclopropyl protons (CH₂) will appear as a set of multiplets in the upfield region (approx. 0.8-1.5 ppm). The aromatic protons on the 2-fluorophenyl ring will resonate in the downfield region (approx. 7.0-7.5 ppm), exhibiting complex splitting patterns due to both proton-proton and proton-fluorine couplings. The amine (NH₂) protons will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The two cyclopropyl CH₂ carbons will be in the upfield region (approx. 15-25 ppm), while the quaternary cyclopropyl carbon attached to the phenyl ring and amine group will be further downfield. The six aromatic carbons will appear in the typical range of 115-165 ppm, with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant (JCF).

-

¹⁹F NMR: This is a key technique for fluorinated compounds.[6] The spectrum will show a single resonance for the fluorine atom on the phenyl ring. For context, the ¹⁹F NMR chemical shift for a related compound, [2-Fluoro-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanamine, shows signals at -123.00 ppm and -184.03 ppm, demonstrating the sensitivity of this technique to the electronic environment.[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often using techniques like Orbitrap MS, is essential for confirming the elemental composition.[7] The predicted monoisotopic mass of the free base is 151.07973 Da.[5] Under electrospray ionization (ESI), the compound will readily form the protonated molecular ion [M+H]⁺ at m/z 152.0870.

Table of Predicted Collision Cross Section (CCS) Values: [5]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 152.08701 | 125.4 |

| [M+Na]⁺ | 174.06895 | 135.6 |

| [M+K]⁺ | 190.04289 | 133.1 |

| [M+NH₄]⁺ | 169.11355 | 143.4 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected vibrational frequencies include:

-

N-H Stretch: A medium to weak absorption in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.

-

C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Cyclopropyl): Peaks also appear around 3000-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ range.

-

C-N Stretch: Found in the 1020-1250 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

The IR spectrum of the parent compound, cyclopropylamine, has been well-characterized and serves as a useful reference.[8][9]

Synthesis Methodologies

Proposed Synthetic Workflow

The following multi-step synthesis is a logical approach to obtaining the target compound.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Fluoro-2-vinylbenzene

-

Rationale: The Wittig reaction is a reliable method for converting an aldehyde into an alkene. This step creates the vinyl group necessary for the subsequent cyclopropanation.

-

Procedure:

-

Suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium or sodium hydride) dropwise. Stir until the ylide is formed (typically indicated by a color change).

-

Add a solution of 2-fluorobenzaldehyde in THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.

-

Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-fluoro-2-vinylbenzene.

-

Step 2: Synthesis of Ethyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate

-

Rationale: Transition metal-catalyzed cyclopropanation of the alkene with ethyl diazoacetate is a standard method for forming the cyclopropane ring. The choice of catalyst (e.g., copper or rhodium-based) can influence the stereoselectivity.[11]

-

Procedure:

-

Dissolve 1-fluoro-2-vinylbenzene and a catalytic amount of a copper(II) acetylacetonate or rhodium(II) acetate dimer in a suitable solvent like 1,2-dichloroethane.

-

Heat the solution to reflux (e.g., 60-80 °C).

-

Add a solution of ethyl diazoacetate in the same solvent dropwise over several hours using a syringe pump. Caution: Ethyl diazoacetate is toxic and potentially explosive.

-

After the addition is complete, continue stirring at reflux until the starting alkene is consumed.

-

Cool the reaction mixture, filter to remove the catalyst, and concentrate the solvent.

-

Purify the resulting ester by vacuum distillation or column chromatography.

-

Step 3: Hydrolysis to 2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid

-

Rationale: The ester must be converted to a carboxylic acid to serve as the precursor for the Curtius rearrangement. Basic hydrolysis is a straightforward method for this transformation.

-

Procedure:

-

Dissolve the cyclopropanecarboxylate ester in a mixture of methanol and water.

-

Add an excess of sodium hydroxide or lithium hydroxide.

-

Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the mixture, remove the methanol under reduced pressure, and wash the aqueous solution with ether to remove any unreacted ester.

-

Acidify the aqueous layer with cold 1M HCl to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Step 4: Curtius Rearrangement to this compound

-

Rationale: The Curtius rearrangement is a classic method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. It proceeds through an acyl azide and an isocyanate intermediate.[10]

-

Procedure:

-

Dissolve the carboxylic acid in an anhydrous, inert solvent such as toluene or dioxane.

-

Add diphenylphosphoryl azide (DPPA) and triethylamine.

-

Heat the mixture carefully to reflux. The acyl azide will rearrange to the isocyanate with the evolution of nitrogen gas.

-

After the rearrangement is complete, add aqueous acid (e.g., 2M HCl) and continue to heat. This will hydrolyze the isocyanate intermediate to the primary amine.

-

Cool the reaction, neutralize with a base (e.g., NaOH) to liberate the free amine, and extract with an organic solvent like dichloromethane.

-

Dry the organic extracts, concentrate, and purify the final product, for example, by converting it to its hydrochloride salt for easier handling and purification by recrystallization.

-

Pharmacological Profile and Potential Applications

The this compound scaffold holds significant potential in drug discovery due to the established bioactivity of its structural components.

The Phenylcyclopropanamine Core

The phenylcyclopropanamine moiety is a privileged structure in neuropharmacology. Its rigid, strained cyclopropane ring constrains the conformation of the molecule, which can lead to high affinity and selectivity for specific biological targets. As previously mentioned, tranylcypromine is a non-selective, irreversible inhibitor of monoamine oxidase A and B (MAO-A and MAO-B). More recently, this scaffold has been identified as a key structural motif for inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target under investigation for cancer and neurological disorders.[12] Inhibition of LSD1 leads to changes in histone methylation and subsequent gene expression.[12]

Role of the 2-Fluoro Substituent

The introduction of a fluorine atom at the ortho position of the phenyl ring is a strategic modification.

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block potential sites of metabolism, increasing the compound's half-life and bioavailability.[2]

-

Modulation of Basicity: The electron-withdrawing nature of fluorine can decrease the pKa of the amine group, which may affect its ionization state at physiological pH and its ability to cross the blood-brain barrier.

-

Conformational Effects: The ortho-fluoro substituent can induce a conformational bias, influencing how the phenyl ring is oriented relative to the cyclopropane ring. This can fine-tune the molecule's shape to better fit a target's binding pocket.

Potential Therapeutic Applications

Based on research into closely related analogues, this compound could be explored as a lead compound in several therapeutic areas:

-

CNS Disorders: Fluorinated derivatives of 2-phenylcyclopropylmethylamine have been developed as potent and selective agonists for the serotonin 5-HT₂C receptor.[2][11] Agonism at this receptor is a validated mechanism for treating obesity, and it is also being explored for depression and other psychiatric conditions. High selectivity over the 5-HT₂B receptor is critical to avoid potential cardiac valvulopathy.[2]

-

Oncology and Epigenetics: Given the importance of the phenylcyclopropanamine scaffold for LSD1 inhibition, this compound is a logical candidate for synthesis and evaluation as an LSD1 inhibitor for use in oncology.[12]

Caption: Key structure-activity relationship concepts for the title compound.

Safety and Handling

While specific toxicological data for this compound is not available, hazard information for related compounds, such as (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride, provides a basis for safe handling protocols.[13]

-

Potential Hazards (GHS Classifications for Analogue):

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

-

Conclusion

This compound is a compound with significant untapped potential, situated at the intersection of established pharmacophores and modern medicinal chemistry strategies. Its properties, derived from the rigid phenylcyclopropanamine core and the modulating effects of the ortho-fluoro substituent, make it an attractive candidate for investigation in neuropharmacology and oncology. The synthetic pathways outlined in this guide, based on proven methodologies, provide a clear roadmap for its preparation and subsequent evaluation. As the demand for novel and selective therapeutics continues to grow, compounds like this compound represent valuable starting points for innovative drug discovery programs.

References

-

Zhang, G., et al. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. European Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. National Center for Biotechnology Information. Retrieved from: [Link]

-

American Elements. (n.d.). (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride. Retrieved from: [Link]

- Google Patents. (n.d.). CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.

-

PubMed. (2019). Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism. Retrieved from: [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Ascendex Scientific, LLC. (n.d.). This compound. Retrieved from: [Link]

-

SynZeal. (n.d.). (1S,2S)-2-(4-fluorophenyl)cyclopropanamine HCl. Retrieved from: [Link]

-

Ataman Kimya. (n.d.). Cyclopropylamine. Retrieved from: [Link]

-

Royal Society of Chemistry. (n.d.). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications. Retrieved from: [Link]

-

PubChemLite. (n.d.). This compound (C9H10FN). Retrieved from: [Link]

-

PubChemLite. (n.d.). N-[1-(2-fluorophenyl)ethyl]cyclopropanamine hydrochloride (C11H14FN). Retrieved from: [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports. Retrieved from: [Link]

-

PubChem. (n.d.). 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from: [Link]

-

Pharmaffiliates. (n.d.). 2-(4-Fluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate. Retrieved from: [Link]

-

Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters. Available at: [Link]

-

National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from: [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropylamine. NIST Chemistry WebBook. Retrieved from: [Link]

-

PubMed. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion. Retrieved from: [Link]

-

PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Retrieved from: [Link]

-

PubChem. (n.d.). (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl. National Center for Biotechnology Information. Retrieved from: [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropanamine, 2-phenyl-, trans-(+)-. NIST Chemistry WebBook. Retrieved from: [Link]

-

PubMed. (2013). Orbitrap mass spectrometry. Retrieved from: [Link]

-

PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from: [Link]

Sources

- 1. Cyclopropanamine, 2-phenyl-, trans-(+)- [webbook.nist.gov]

- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride [cymitquimica.com]

- 5. PubChemLite - this compound (C9H10FN) [pubchemlite.lcsb.uni.lu]

- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclopropylamine [webbook.nist.gov]

- 9. Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 11. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2-Fluorophenyl)cyclopropanamine: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluorophenyl)cyclopropanamine is a synthetically valuable building block in the field of medicinal chemistry. Its unique structural architecture, combining the conformational rigidity of a cyclopropane ring with the electronic properties of a fluorinated phenyl group, makes it an attractive scaffold for the design of novel therapeutic agents. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, enhanced binding affinity, and better membrane permeability. This guide provides a comprehensive overview of the chemical structure, formula, synthesis, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Chemical Structure and Formula

This compound is a primary amine featuring a cyclopropane ring directly attached to a 2-fluorophenyl group and an amino group at the same carbon atom.

Chemical Formula: C₉H₁₀FN[1]

Molecular Weight: 151.18 g/mol

Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value/Information | Source |

| Molecular Formula | C₉H₁₀FN | [1] |

| Molecular Weight | 151.18 g/mol | |

| Monoisotopic Mass | 151.079728 Da | [1] |

| Predicted XlogP3 | 1.2 | [1] |

| Physical State | Liquid | [2] |

| Solubility | Expected to be soluble in organic solvents. The hydrochloride salt form enhances water solubility. | [3] |

| pKa (predicted) | ~9.08 (for the amine) | [4] |

Synthesis of this compound

A definitive, step-by-step synthesis protocol for this compound is not extensively documented in peer-reviewed journals. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of related phenylcyclopropanamine derivatives. One such approach involves the cyclopropanation of a corresponding styrene precursor, followed by functional group manipulations to introduce the amine.

A relevant synthetic strategy is adapted from the preparation of 1-phenylcyclopropane carboxamide derivatives, which involves the α-alkylation of a substituted phenylacetonitrile.[5]

Proposed Synthetic Workflow:

Sources

- 1. PubChemLite - this compound (C9H10FN) [pubchemlite.lcsb.uni.lu]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Buy (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride | 1643378-58-8 [smolecule.com]

- 4. N-(2-cyclopropyl-1-(2-fluorophenyl)ethyl)propan-1-amine CAS#: 1467339-01-0 [m.chemicalbook.com]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclopropanamine (CAS Number 886366-50-3) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, potential biological applications, and handling of 1-(2-Fluorophenyl)cyclopropanamine, a compound of interest for researchers in medicinal chemistry and drug discovery. Drawing upon available data for this compound and its structural analogs, this document aims to equip scientists with the foundational knowledge to effectively utilize this molecule in their research endeavors.

Chemical Properties and Characterization

This compound, identified by CAS number 886366-50-3, is a synthetic organic compound featuring a cyclopropane ring and a 2-fluorophenyl substituent. This unique structural combination imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents.

| Property | Value | Source |

| CAS Number | 886366-50-3 | N/A |

| Molecular Formula | C₉H₁₀FN | N/A |

| Molecular Weight | 151.18 g/mol | N/A |

| Boiling Point (Predicted) | 214.3±33.0 °C | [1] |

| Density (Predicted) | 1.184±0.06 g/cm³ | [1] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | [1] |

Inferred Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively documented in publicly available literature, the pharmacological profile of structurally related fluorophenylcyclopropanamine derivatives provides valuable insights into its potential applications.

Analogs, such as (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride, have been investigated for their potential as:

-

Antidepressant Agents: The cyclopropylamine moiety is a well-known pharmacophore in monoamine oxidase (MAO) inhibitors, a class of antidepressants. The fluorine substitution on the phenyl ring can modulate the compound's electronic properties and its interaction with the MAO enzyme.

-

Antitumor Agents: Certain cyclopropane-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The rigid cyclopropane scaffold can serve as a unique template for designing molecules that interact with specific targets in cancer cells.

The diagram below illustrates a hypothetical workflow for the initial screening of this compound to explore these potential biological activities.

Caption: A proposed experimental workflow for the initial biological evaluation of this compound.

Synthetic Approaches

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methodologies. A general, illustrative synthetic protocol is provided below. This protocol is based on common synthetic routes for similar compounds and should be adapted and optimized based on specific laboratory conditions and available starting materials.

Illustrative Synthetic Protocol: Synthesis of this compound

Step 1: Synthesis of (2-Fluorophenyl)acetonitrile

-

To a solution of 2-fluorobenzyl bromide (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add sodium cyanide (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-fluorophenyl)acetonitrile.

Step 2: Cyclopropanation

-

To a solution of (2-fluorophenyl)acetonitrile (1.0 eq) and 1,2-dibromoethane (1.2 eq) in a suitable solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), add a strong base such as sodium hydride (2.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain 1-(2-fluorophenyl)cyclopropanecarbonitrile.

Step 3: Reduction to this compound

-

In a flask under an inert atmosphere, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of 1-(2-fluorophenyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature or gentle reflux until the reaction is complete.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

-

Filter the resulting solid and wash with an organic solvent.

-

Concentrate the filtrate to yield the crude this compound, which can be further purified by distillation or chromatography.

Handling and Safety Precautions

As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

This compound (CAS 886366-50-3) is available from various chemical suppliers specializing in research chemicals. It is advisable to obtain a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Conclusion

This compound represents a valuable building block for medicinal chemistry and drug discovery programs. While its specific biological activities are yet to be fully elucidated, its structural similarity to compounds with known antidepressant and antitumor properties suggests that it is a promising candidate for further investigation. The synthetic routes to this and related compounds are accessible, allowing for the generation of analogs for structure-activity relationship (SAR) studies. As with all research chemicals, proper handling and safety precautions are paramount. This guide provides a foundational understanding to enable researchers to explore the potential of this intriguing molecule.

References

Sources

Biological activity of 1-(2-Fluorophenyl)cyclopropanamine derivatives

An In-Depth Technical Guide to the Biological Activity of 1-(2-Fluorophenyl)cyclopropanamine Derivatives

Abstract

The 1-phenylcyclopropanamine scaffold, exemplified by the antidepressant tranylcypromine, represents a privileged structure in medicinal chemistry due to its unique conformational rigidity and electronic properties. The introduction of a fluorine atom, particularly at the 2-position of the phenyl ring, creates a distinct subclass of derivatives with profoundly altered and often enhanced biological activities. This guide provides a comprehensive exploration of the biological landscape of this compound and related derivatives, focusing on their interactions with key enzymatic targets, the nuanced structure-activity relationships (SAR) that govern their potency and selectivity, and the established experimental protocols for their evaluation. We will delve into their roles as inhibitors of flavin-dependent amine oxidases, such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), and explore emerging activities at other neurologically important targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for therapeutic innovation.

Introduction: The Phenylcyclopropanamine Core and the Impact of Fluorination

The cyclopropane ring is a highly valuable motif in drug design, imparting conformational constraint and unique electronic character upon parent molecules.[1][2] When fused to a phenylamine structure, it forms the basis of phenylcyclopropylamines, a class of compounds that act as mechanism-based inhibitors for a range of critical enzymes.[3][4] The archetypal member of this class is trans-2-phenylcyclopropylamine, known clinically as tranylcypromine, an irreversible inhibitor of Monoamine Oxidases (MAO-A and MAO-B) used in the treatment of major depressive disorder.[3][5]

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, improve blood-brain barrier penetration, and modulate binding affinity through specific electronic interactions.[6][7] In the context of the phenylcyclopropanamine scaffold, placing a fluorine atom at the ortho (2-position) of the phenyl ring creates the this compound core. This modification significantly influences the molecule's electronic distribution and steric profile, leading to altered biological activity, target selectivity, and pharmacokinetic properties. This guide will dissect these influences in detail.

Primary Biological Targets: The Flavin-Dependent Amine Oxidases

The predominant biological targets for phenylcyclopropanamine derivatives are a family of flavin adenine dinucleotide (FAD)-dependent enzymes that catalyze the oxidation of amines. The cyclopropylamine moiety acts as a "warhead," leading to mechanism-based irreversible inhibition through the formation of a covalent adduct with the FAD cofactor.[4][8]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[9][10] They exist as two primary isoforms, MAO-A and MAO-B.

-

Tranylcypromine , the non-fluorinated parent compound, is a potent, non-selective irreversible inhibitor of both MAO-A and MAO-B.[5][11] Its antidepressant effect is linked to the potentiation of monoamine neurotransmitter activity.[5]

-

Impact of Fluorination on MAO Activity: The position of fluorine substitution dramatically alters inhibitory potency and selectivity. Studies on various fluorinated phenylcyclopropylamines have shown that the presence of fluorine on the cyclopropane ring can increase inhibitory activity towards both MAO-A and B.[12] Interestingly, fluorination at the 2-position of 1-phenylcyclopropylamine, a selective MAO-B inhibitor, reverses this selectivity, resulting in a potent inhibitor selective for MAO-A.[12] Furthermore, para-substitution on the aromatic ring with electron-withdrawing groups like fluorine can enhance the inhibition of both isoforms.[12][13]

Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition

LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2).[14][15] Its catalytic domain is structurally homologous to that of MAOs.[16] Overexpression of LSD1 is strongly associated with the progression of various cancers, including acute myeloid leukemia (AML) and solid tumors, making it a high-priority oncology target.[8][14][15]

-

A New Role for an Old Scaffold: It was discovered that tranylcypromine is also a mechanism-based irreversible inhibitor of LSD1.[11][16] This finding ignited intense interest in repurposing the phenylcyclopropanamine scaffold for cancer therapy.

-

Designing Selective LSD1 Inhibitors: A major challenge is to achieve selectivity for LSD1 over the MAOs to avoid the side effects associated with MAO inhibition (e.g., hypertensive crisis). Much research has focused on modifying the tranylcypromine scaffold to enhance LSD1 potency and selectivity. Derivatives of this compound are part of this broader effort, where substitutions on the phenyl ring and amine are systematically explored to optimize interactions within the LSD1 active site.[14][17][18] For example, structurally designed derivatives have yielded compounds with significantly stronger LSD1 inhibition and weaker MAO inhibition compared to the parent tranylcypromine.[14]

Mechanism of Irreversible Inhibition

The inhibitory mechanism for both MAO and LSD1 is believed to proceed via a single-electron transfer from the nitrogen of the cyclopropylamine to the oxidized FAD cofactor. This initiates the radical-based opening of the strained cyclopropane ring, which then forms a stable, covalent bond with the N5 atom of the FAD isoalloxazine ring, rendering the enzyme permanently inactive.

Caption: Mechanism of FAD-dependent enzyme inactivation.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly sensitive to structural modifications. Key areas of exploration include stereochemistry, substitutions on the phenyl ring, and modifications to the amine group.

| Modification | Observation | Impact on Activity | Reference(s) |

| Stereochemistry | The trans relationship of the phenyl and amino groups is the classic bioactive conformation. | Cis-isomers have been shown to be MAO-B selective irreversible inhibitors that do not inhibit LSD1, offering a route to isoform selectivity. | [4] |

| Phenyl Ring Substitution | Adding electron-withdrawing groups (e.g., F, Cl) at the para-position. | Generally increases inhibitory potency for both MAO-A and MAO-B. | [12] |

| Phenyl Ring Substitution | Complex aryl or heterocyclic groups linked via an ether or amide. | Can dramatically increase potency and selectivity for LSD1 over MAOs. This is a key strategy in developing anti-cancer agents. | [14][18] |

| Cyclopropane Ring Fluorination | Adding a fluorine atom directly to the cyclopropane ring. | Can reverse MAO selectivity. For example, converting a MAO-B selective inhibitor into a MAO-A selective one. | [12] |

| Amine Substitution | N-alkylation or N-benzylation. | Can alter selectivity. For example, cis-N-benzyl-2-methoxycyclopropylamine is a highly potent MAO-B inhibitor. | [4] |

graph "SAR_Diagram" { layout=neato; graph [fontname="Arial", label="Key SAR Points for Phenylcyclopropanamine Derivatives", fontsize=14, fontcolor="#202124", bgcolor="#F1F3F4"]; node [fontname="Arial", shape=plaintext, fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];// Core Structure Core [label="this compound\nCore Scaffold", pos="0,0!", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4", penwidth=2];

// Modification Points Stereo [label="Stereochemistry\n(cis vs. trans)", pos="-3,2.5!"]; Phenyl [label="Phenyl Ring\nSubstitutions", pos="3,2.5!"]; Amine [label="Amine Group\n(N-Alkylation)", pos="0,-3!"]; Cyclo [label="Cyclopropane Ring\n(Fluorination)", pos="-3,-2.5!"];

// Edges from Core to Modification Points Core -- Stereo [style=dashed]; Core -- Phenyl [style=dashed]; Core -- Amine [style=dashed]; Core -- Cyclo [style=dashed];

// Outcomes MAO_Selectivity [label="Alters MAO-A/B Selectivity", pos="-5,0!", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; LSD1_Selectivity [label="Improves LSD1 Potency\n& Selectivity over MAOs", pos="5,0!", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Potency [label="Modulates Overall Potency", pos="0,4!", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges from Modifications to Outcomes Stereo -- MAO_Selectivity; Phenyl -- LSD1_Selectivity; Phenyl -- Potency; Amine -- MAO_Selectivity; Cyclo -- MAO_Selectivity; }

Caption: Key structure-activity relationship (SAR) points.

Emerging Biological Activities: Beyond Amine Oxidases

While MAO and LSD1 are the primary targets, the fluorinated phenylcyclopropanamine scaffold shows promise in other areas of neuropharmacology.

Serotonin 5-HT2C Receptor Agonism

Slight structural modification from a cyclopropylamine to a cyclopropylmethylamine opens up a new avenue of activity. A series of fluorinated 2-phenylcyclopropylmethylamines have been designed and synthesized as potent and selective agonists for the serotonin 5-HT2C receptor.[6]

-

Therapeutic Potential: 5-HT2C receptor agonists are being investigated for the treatment of CNS disorders such as schizophrenia and obesity.[6]

-

Selectivity is Critical: A major challenge in this area is achieving selectivity over the highly homologous 5-HT2B receptor (agonism can lead to cardiac valvulopathy) and 5-HT2A receptor (agonism is associated with hallucinogenic effects). Certain fluorinated derivatives have shown high potency at 5-HT2C with no detectable 5-HT2B agonism, highlighting the value of this scaffold in developing safer therapeutics.[6]

Synthetic Methodologies & Experimental Protocols

The development of novel derivatives relies on robust synthetic chemistry and reliable biological assays.

General Synthetic Approach

The synthesis of this compound derivatives often starts from a substituted benzaldehyde or styrene. A common strategy involves the cyclopropanation of a styrene derivative, followed by functional group manipulations to introduce the amine.

Caption: General workflow for synthesis and evaluation.

Protocol: In Vitro MAO Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory potential of a test compound against human recombinant MAO-A or MAO-B.

Principle: MAO enzymes oxidize the substrate kynuramine, which then cyclizes to form 4-hydroxyquinoline. The formation of this product can be monitored by an increase in absorbance at 316 nm.

Materials:

-

Human recombinant MAO-A or MAO-B

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Kynuramine (substrate)

-

Test compound (dissolved in DMSO)

-

Known MAO inhibitor (e.g., clorgyline for MAO-A, deprenyl for MAO-B) as a positive control

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Reagents: Dilute enzymes and kynuramine in potassium phosphate buffer to desired working concentrations. Prepare serial dilutions of the test compound and control inhibitor.

-

Assay Setup: To each well of the microplate, add:

-

50 µL of potassium phosphate buffer.

-

25 µL of test compound dilution (or DMSO for vehicle control).

-

25 µL of diluted MAO-A or MAO-B enzyme solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes. This step is crucial for irreversible inhibitors to allow time for enzyme inactivation.

-

Initiate Reaction: Add 100 µL of kynuramine substrate solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 316 nm every minute for 20-30 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Normalize the rates relative to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Protocol: In Vitro LSD1 Histone Demethylase Assay

This protocol describes a coupled enzymatic assay to measure the activity of LSD1 and its inhibition.

Principle: LSD1 demethylates its substrate (e.g., H3K4me1/2 peptide), producing formaldehyde. The formaldehyde is then oxidized by formaldehyde dehydrogenase (FDH), which reduces NAD+ to NADH. The increase in NADH is monitored by the increase in absorbance at 340 nm.

Materials:

-

Human recombinant LSD1

-

Biotinylated H3K4me1 peptide substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Formaldehyde Dehydrogenase (FDH)

-

NAD+

-

Test compound (dissolved in DMSO)

-

Known LSD1 inhibitor (e.g., tranylcypromine) as a positive control

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Master Mix: Prepare a master mix containing assay buffer, FDH, and NAD+.

-

Assay Setup: To each well of the microplate, add:

-

50 µL of the master mix.

-

25 µL of test compound dilution (or DMSO for vehicle control).

-

25 µL of LSD1 enzyme solution.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes.

-

Initiate Reaction: Add 100 µL of the H3K4me1 peptide substrate to each well.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm every minute for 30-60 minutes at 37°C.

-

Data Analysis: Follow the same data analysis steps as described for the MAO inhibition assay to determine the IC50 value for the test compound against LSD1.

Conclusion and Future Perspectives

The this compound scaffold and its relatives are exceptionally versatile structures with profound biological activities. Initially explored for their role in modulating neurotransmitter levels through MAO inhibition, they have been successfully repurposed as potent epigenetic regulators via LSD1 inhibition for oncology applications. The ability to fine-tune target selectivity through subtle chemical modifications—such as altering stereochemistry or the pattern of substitution—underscores their value in modern drug discovery.

Future research will likely focus on:

-

Developing Highly Selective Inhibitors: Further refining the scaffold to create inhibitors with exquisite selectivity for LSD1 over MAOs, or for MAO-B over MAO-A, to minimize off-target effects and improve safety profiles.

-

Exploring Novel Targets: Expanding the investigation of related scaffolds, like the cyclopropylmethylamines, against other CNS targets such as serotonin and dopamine receptors and transporters.[6][19]

-

Combination Therapies: Evaluating the synergistic potential of LSD1 inhibitors based on this scaffold in combination with other anticancer agents, such as chemotherapy or immunotherapy.

References

-

EpigenTek. (n.d.). Trans-2-Phenylcyclopropylamine hydrochloride. Retrieved from [Link]11]

-

Yoshida, S., et al. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 13(7), 2437-2444.[13]

-

Drugs.com. (2025). Tranylcypromine: Package Insert / Prescribing Info / MOA. Retrieved from [Link]5]

-

Wikipedia. (n.d.). Phenylcyclopropylamine. Retrieved from [Link]3]

-

Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry, 12(10), 2645-2652.[12]

-

Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408-4416.[16]

-

Hatcho, Y., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Journal of the American Chemical Society, 132(33), 11464-11467.[14]

-

Yuan, H., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 63(15), 8435-8453.[6]

- Blass, B. E. (2015). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. ACS Medicinal Chemistry Letters, 6(11), 1125-1127.

-

Li, Y., et al. (2025). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. European Journal of Medicinal Chemistry, 284, 116245.[15]

-

Vianello, P., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1114-1121.[8]

-

Krka, d.d. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents. EP2644590A1.[20]

-

Ramsay, R. R., & Albreht, A. (2018). Mechanism-based MAO inhibitors. ResearchGate.[9]

-

Li, Z., et al. (2022). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem, 17(19), e202200336.[17]

-

Wang, Y., et al. (2022). Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry, 65(4), 3123-3140.[18]

-

Krka, d.d. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents. EP2644590A1.[21]

-

Ramsay, R. R., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(11), 2128-2138.[4]

-

Sabatino, M., et al. (2021). From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. International Journal of Molecular Sciences, 22(16), 8798.[10]

- Hryshchyshyn, A., et al. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry, 85(19), 12692-12702.

-

PubChemLite. (n.d.). This compound (C9H10FN). Retrieved from [Link]]

- Szałach, A., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(13), 5117.

-

Kumar, A., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2533-2538.[22]

-

Foley, D. J., et al. (2019). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 25(51), 11926-11932.[1]

-

Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate.[2]

- Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-67.

-

Takeda Pharmaceuticals. (2015). Cyclopropanamine Compounds and Use Thereof. PMC. WO2015156417A1.[23]

-

Henry, L. K., et al. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of Medicinal Chemistry, 53(18), 6763-6773.[19]

- Lopez-Alcalde, A. F., et al. (2023).

-

Semantic Scholar. (n.d.). Structure-Activity Relationships. Retrieved from [Link]

-

Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.[7]

-

PubChem. (n.d.). (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. Retrieved from [Link]

Sources

- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenylcyclopropylamine - Wikipedia [en.wikipedia.org]

- 4. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epigentek.com [epigentek.com]

- 12. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Sci-Hub. Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors / Journal of Medicinal Chemistry, 2022 [sci-hub.box]

- 19. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 21. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 22. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Mechanism of Action of 1-(2-Fluorophenyl)cyclopropanamine Compounds

Abstract

1-(2-Fluorophenyl)cyclopropanamine belongs to the cyclopropylamine class of neuroactive compounds, a scaffold renowned for its ability to modulate monoamine oxidase (MAO) activity. This technical guide synthesizes the current understanding of the potential mechanism of action for this compound class, grounded in established biochemical principles and experimental data from related analogs. The primary hypothesis posits that these compounds act as mechanism-based irreversible inhibitors of MAO, with the 2-fluorophenyl substituent influencing potency and selectivity. This guide details the biochemical basis for this proposed mechanism, provides validated experimental protocols for its investigation, and discusses potential off-target activities. The intended audience includes researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel central nervous system (CNS) therapeutics.

Introduction to this compound and the Cyclopropylamine Scaffold

The cyclopropylamine moiety is a privileged pharmacophore in neuropharmacology, most notably represented by tranylcypromine, an irreversible inhibitor of monoamine oxidases (MAO-A and MAO-B) used clinically for the treatment of major depressive disorder.[1] These enzymes are critical regulators of neurotransmitter levels in the brain, including serotonin, norepinephrine, and dopamine.[2][3] Inhibition of MAO leads to an increase in the synaptic availability of these monoamines, which is believed to be the primary driver of their antidepressant and anxiolytic effects.[1]

The compound this compound is a structural analog of well-characterized MAO inhibitors. Its mechanism of action is hypothesized to follow a similar pathway of irreversible, covalent modification of the enzyme's flavin adenine dinucleotide (FAD) cofactor. The introduction of a fluorine atom at the 2-position of the phenyl ring is a common medicinal chemistry strategy to modulate a compound's metabolic stability, lipophilicity, and target engagement. Studies on related fluorinated phenylcyclopropylamines have shown that such substitutions can significantly alter inhibitory activity and selectivity between MAO-A and MAO-B.[4] This guide will therefore focus on the robust hypothesis that this compound is a mechanism-based, irreversible inhibitor of monoamine oxidase.

Proposed Primary Mechanism of Action: Irreversible Monoamine Oxidase Inhibition

The central hypothesis is that this compound acts as a "suicide inhibitor" of MAO. This process involves the enzyme's own catalytic machinery converting the inhibitor into a reactive species that covalently binds to and inactivates the enzyme.[5]

The Monoamine Oxidase (MAO) Enzymes

MAO-A and MAO-B are flavoenzymes located on the outer mitochondrial membrane.[6] They play a crucial role in the oxidative deamination of monoamine neurotransmitters.[2]

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.[1]

-

MAO-B: Primarily metabolizes dopamine and phenylethylamine, and its inhibitors are used in the treatment of Parkinson's disease.[1]

The Cyclopropylamine Pharmacophore as a Mechanism-Based Inactivator

The key to the inhibitory action of cyclopropylamines lies in their unique chemical structure. The MAO catalytic cycle involves the oxidation of the amine substrate. For cyclopropylamines, this initial oxidation step does not lead to a typical deamination product. Instead, it generates a highly strained and reactive intermediate.

The proposed mechanism proceeds as follows:

-

Initial Binding: The inhibitor binds reversibly to the active site of the MAO enzyme.

-

Oxidative Activation: The enzyme's FAD cofactor oxidizes the amine of the cyclopropylamine, likely forming a radical cation intermediate.

-

Ring Opening: The high strain of the cyclopropane ring facilitates its opening, generating a reactive radical species.

-

Covalent Adduct Formation: This reactive intermediate rapidly attacks the FAD cofactor or a nearby active site amino acid residue, forming a stable, irreversible covalent bond.[7][8] This adduct renders the enzyme catalytically inactive. The recovery of enzyme activity requires the synthesis of new enzyme, a process that can take days.[1][9]

The Role of the 2-Fluorophenyl Substituent

The fluorine atom on the phenyl ring is not merely a passive substituent. Its electron-withdrawing nature can influence several key properties:

-

Potency: It can alter the electronic properties of the amine, potentially affecting the rate of the initial oxidation step and thus the overall potency of inhibition. Studies have shown that electron-withdrawing groups on the phenyl ring of cyclopropylamine analogs can increase inhibitory activity.[4]

-

Selectivity: The substitution pattern on the phenyl ring is a critical determinant of selectivity between MAO-A and MAO-B. While 1-phenylcyclopropylamine is a selective MAO-B inhibitor, fluorination at the 2-position of the cyclopropane ring has been shown to reverse this selectivity, creating potent MAO-A inhibitors.[4] The specific influence of the 2-fluorophenyl group would need to be determined experimentally.

-

Pharmacokinetics: Fluorination can block sites of metabolic oxidation by cytochrome P450 enzymes, potentially increasing the compound's half-life and brain penetration.

The proposed biochemical pathway for the irreversible inhibition of MAO by a cyclopropylamine is depicted below.

Caption: Proposed pathway of MAO inactivation by this compound.

Experimental Validation of the Proposed Mechanism

A rigorous, multi-step experimental approach is required to validate the hypothesis of irreversible MAO inhibition. The following workflow outlines the key experiments and the rationale behind them.

Caption: Experimental workflow for validating the mechanism of action.

Experiment 1: In Vitro MAO Inhibition Assay (Potency and Selectivity)

Causality and Objective: The first step is to confirm that the compound inhibits MAO-A and/or MAO-B and to quantify its potency (IC50). This experiment establishes the fundamental interaction between the compound and its putative targets. Comparing the IC50 values for both enzyme isoforms reveals the compound's selectivity.

Methodology: Homogeneous Luminescent Assay (e.g., MAO-Glo™ Assay)

This protocol is based on the widely used Promega MAO-Glo™ Assay, which provides a robust and high-throughput method for measuring MAO activity.[10][11][12]

Step-by-Step Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in MAO Reaction Buffer to achieve final assay concentrations ranging from micromolar to picomolar.

-

Enzyme Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes in their respective reaction buffers to a concentration that yields a robust signal within the linear range of the assay, as determined by a prior enzyme titration experiment.

-

Assay Plate Setup: In a 96-well white opaque plate, add 12.5 µL of the compound dilutions. For control wells, add 12.5 µL of buffer (negative control) or a known inhibitor like clorgyline for MAO-A or selegiline for MAO-B (positive control).

-

Enzyme Addition and Pre-incubation: Add 12.5 µL of the MAO-A or MAO-B enzyme solution to the appropriate wells.

-

Incubation for Inhibition: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitor to interact with the enzyme. For time-dependent inhibitors, this pre-incubation step is critical.[4][8]

-

Initiation of MAO Reaction: Add 25 µL of the luminogenic MAO substrate to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.[12]

-

Signal Generation and Detection: Add 50 µL of the reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates a stable luminescent signal.[10] Incubate for 20 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Convert raw luminescence units to percent inhibition relative to the negative controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Sample IC50 Data Table

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B IC50 / MAO-A IC50) |

| This compound | Hypothetical: 15 | Hypothetical: 350 | 23.3 |

| Clorgyline (Control) | 2 | 5,000 | 2,500 |

| Selegiline (Control) | 8,000 | 10 | 0.00125 |

Experiment 2: Reversibility of Inhibition Assay

Causality and Objective: This experiment is crucial for distinguishing between reversible and irreversible (covalent) inhibition.[13][14] If the compound forms a covalent bond, its inhibitory effect will persist even after the free, unbound compound is removed from the system.[8] A reversible inhibitor's effect, by contrast, will diminish upon its removal as the enzyme-inhibitor complex dissociates.

Methodology: Rapid Dilution or Dialysis

-

Enzyme-Inhibitor Incubation: Incubate the MAO enzyme (e.g., MAO-A) with a concentration of the test compound equivalent to 10-20 times its IC50 for a set period (e.g., 60 minutes) to ensure significant binding/inactivation. A control sample is incubated with vehicle (DMSO) only.

-

Removal of Free Inhibitor:

-

Rapid Dilution Method: Dilute the incubation mixture 100-fold or more into the assay buffer. This drastically reduces the concentration of the free inhibitor to a level well below its IC50, effectively preventing further binding.

-

Dialysis Method: Transfer the incubation mixture to a dialysis cassette and dialyze against a large volume of buffer for several hours or overnight to remove the free inhibitor.

-

-

Activity Measurement: After dilution or dialysis, measure the remaining MAO activity in both the inhibitor-treated sample and the vehicle-treated control sample using the MAO-Glo™ assay protocol described above.

-

Data Interpretation:

-

Irreversible Inhibition: If there is no significant recovery of enzyme activity in the inhibitor-treated sample compared to the control after dilution/dialysis, the inhibition is considered irreversible or very slowly reversible.[8]

-

Reversible Inhibition: If enzyme activity in the treated sample returns to a level comparable to the control, the inhibition is reversible.

-

Potential Secondary Mechanisms and Off-Target Effects

While MAO is the primary hypothesized target, a comprehensive assessment must consider potential off-target activities, particularly for a compound with a reactive pharmacophore.

-

Cytochrome P450 (CYP) Inhibition: Cyclopropylamines are known mechanism-based inactivators of cytochrome P450 enzymes.[15][16][17] The mechanism is similar to MAO inactivation, involving oxidative activation by the CYP enzyme followed by ring-opening and covalent modification of the heme prosthetic group or apoprotein.[18][19] This presents a potential liability for drug-drug interactions and toxicity, which must be evaluated using standard in vitro CYP inhibition assays.

-

Monoamine Transporters (DAT, SERT, NET): Given the structural similarity to monoamine neurotransmitters, the compound should be screened for activity at the dopamine, serotonin, and norepinephrine transporters to rule out significant reuptake inhibition as a confounding mechanism of action.

Summary and Future Directions

The available evidence strongly suggests that this compound compounds are likely to function as mechanism-based, irreversible inhibitors of monoamine oxidase. The 2-fluorophenyl moiety is predicted to modulate the potency and selectivity profile, which must be confirmed empirically. The experimental workflow detailed in this guide, progressing from initial potency and selectivity assessment to reversibility studies, provides a robust framework for validating this proposed mechanism of action.

Future research should focus on:

-

Determining the kinetic parameters of inactivation (KI and kinact) to fully characterize the time-dependent inhibition.[14]

-

Utilizing mass spectrometry to identify the specific site of covalent adduction on the FAD cofactor or enzyme.

-

Conducting in vivo microdialysis studies in animal models to confirm that administration of the compound leads to increased extracellular levels of monoamine neurotransmitters in the brain.

-

Performing comprehensive off-target screening, with a particular focus on cytochrome P450 enzymes, to build a complete safety and selectivity profile.

References

- MAO-Glo™ Assay Protocol - Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/mao-glo-assay-protocol.pdf]

- Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Journal of medicinal chemistry, 48(13), 4475-4481. [URL: https://pubmed.ncbi.nlm.nih.gov/15974591/]

- Silverman, R. B. (1985). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry, 24(9), 2128-2138. [URL: https://pubmed.ncbi.nlm.nih.gov/4005232/]

- Wang, F., Liu, Y., He, X., & Shaik, S. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in chemistry, 5, 3. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2017.00003/full]

- Edmondson, D. E., & Binda, C. (2015). cis-cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS journal, 282(10), 1829-1839. [URL: https://febs.onlinelibrary.wiley.com/doi/full/10.1111/febs.13260]

- MAO-Glo™ Assay Systems - Promega Corporation. [URL: https://www.promega.com/products/drug-discovery/adme-tox-assays/mao-glo-assay-systems/]

- Tipton, K. F. (2018). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-based-MAO-inhibitors-a-Propargylamines-b-cyclopropylamine-c-hydrazines_fig2_323863458]

- Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society, 104(7), 2048-2050. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00371a055]

- Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. [URL: https://psychscenehub.com/psychpedia/monoamine-oxidase-inhibitors-maoi-mechanism-of-action/]

- Barbour, S. C., & Edmondson, D. E. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS journal, 282(10), 1829–1839. [URL: https://pubmed.ncbi.nlm.nih.gov/25755053/]

- Promega Corporation. (2023). MAO-Glo(TM) Assay Technical Bulletin #TB345. [URL: https://worldwide.promega.com/-/media/files/resources/protocols/technical-bulletins/101/mao-glo-assay-protocol.pdf]

- Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. [URL: https://www.researchgate.

- Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & medicinal chemistry, 12(10), 2645-2652. [URL: https://pubmed.ncbi.nlm.nih.gov/15110846/]

- Valley, M. P., et al. (2006). The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega Notes, 93, 11-14. [URL: https://www.promega.com/-/media/files/resources/promega-notes/93/the-mao-glo-assay-a-bioluminescent-coupled-assay-for-monoamine-oxidase-activity.pdf]

- Macdonald, T. L., et al. (1982). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of the American Chemical Society, 104(7), 2050-2052. [URL: https://pubs.acs.org/doi/10.1021/ja00371a056]

- Promega Corporation. (n.d.). MAO-Glo™ Assay Systems (Japanese). [URL: https://www.promega.jp/products/drug-discovery/adme-tox-assays/mao-glo-assay-systems/]

- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Nature reviews. Drug discovery, 10(4), 307-319. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4074222/]

- ResearchGate. (2017). Reversible or Irreversible enzyme inhibitors-in silico prediction.? [URL: https://www.researchgate.net/post/Reversible_or_Irreversible_enzyme_inhibitors-in_silico_prediction]

- Mauri, D., et al. (2017). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of medicinal chemistry, 60(10), 4153-4169. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5558113/]

- ResearchGate. (2016). Designing Irreversible Inhibitors - Worth the Effort?. [URL: https://www.researchgate.net/publication/311651582_Designing_Irreversible_Inhibitors_-_Worth_the_Effort]

- Tipton, K. F., & Youdim, M. B. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 22(7), 1192. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152179/]

- American Elements. (n.d.). (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride. [URL: https://www.americanelements.com/1s-2r-2-4-fluorophenyl-cyclopropanamine-hydrochloride-1990505-73-1]

- Wikipedia. (n.d.). Monoamine oxidase inhibitor. [URL: https://en.wikipedia.org/wiki/Monoamine_oxidase_inhibitor]

- Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). [URL: https://www.mayoclinic.org/diseases-conditions/depression/in-depth/maois/art-20043992]

- PubChem. (n.d.). 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-(4-Fluorophenyl)cyclopropan-1-amine-hydrochloride]

- PubChem. (n.d.). (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/56666982]

- PubChem. (n.d.). (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/131718047]

- SynZeal. (n.d.). (1S,2S)-2-(4-fluorophenyl)cyclopropanamine HCl. [URL: https://www.synzeal.com/ticagrelor/pharmaceutical-reference-standards/1s-2s-2-4-fluorophenyl-cyclopropanamine-hcl]

- ChemicalBook. (n.d.). CyclopropanaMine, 2-(4-fluorophenyl)-(hydrochloride)(1:1),(1R,2S)-. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61168019.htm]

Sources

- 1. psychscenehub.com [psychscenehub.com]

- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 4. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. promega.com [promega.com]

- 7. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAO-Glo™ Assay Protocol [promega.sg]

- 11. MAO-Glo™ Assay Systems [promega.sg]

- 12. promega.com [promega.com]

- 13. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Historical context of aryl-substituted cyclopropanamines in drug discovery

An In-depth Technical Guide to the Historical Context of Aryl-Substituted Cyclopropanamines in Drug Discovery

Abstract

The aryl-substituted cyclopropanamine core is a privileged scaffold in medicinal chemistry, embodying a journey from serendipitous discovery to rational drug design. This guide provides a comprehensive historical and technical overview of this unique pharmacophore. We will trace its origins from the synthesis of Tranylcypromine, an amphetamine analog, to its pivotal discovery as a potent monoamine oxidase (MAO) inhibitor, which established the first generation of antidepressant medications. The narrative will explore the evolution of synthetic methodologies, the intricate structure-activity relationships that govern its biological effects, and its modern resurgence as an inhibitor of epigenetic targets like Lysine-Specific Demethylase 1 (LSD1). This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights, detailed experimental context, and a forward-looking perspective on the enduring relevance of the aryl-substituted cyclopropanamine scaffold.